1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-
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Overview
Description
1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both benzimidazole and imidazole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of an acid catalyst . Another approach involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of catalytic redox cycling, such as Ce(IV)/Ce(III) with H2O2, has been reported to be effective in synthesizing benzimidazole derivatives . These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or imidazole rings.
Scientific Research Applications
1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets. For instance, it can act as a protein kinase inhibitor, affecting signal transduction pathways involved in cell growth and proliferation . The compound’s ability to bind to metal ions also makes it a useful ligand in coordination chemistry, influencing the reactivity and stability of metal complexes .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A simpler structure lacking the additional imidazole moiety.
2-Phenylbenzimidazole: Similar structure but without the ethyl and methyl substitutions on the imidazole ring.
4,5-Dichloro-1H-imidazole: Contains chlorine substitutions instead of ethyl and methyl groups.
Uniqueness
1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- is unique due to its combined benzimidazole and imidazole structures, along with specific ethyl and methyl substitutions. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
824394-67-4 |
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Molecular Formula |
C19H18N4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H18N4/c1-3-15-12(2)20-18(21-15)13-8-4-5-9-14(13)19-22-16-10-6-7-11-17(16)23-19/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
BYFJWHSXKJCANO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)C2=CC=CC=C2C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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